Chromatographic Relative Retention Time (RRT) of Amlodipine Impurity E vs. Impurities D, F, and API Under Validated HPLC Conditions
Under the European Pharmacopoeia HPLC method for Amlodipine Besilate (C18 column, ammonium acetate–methanol 30:70 v/v, 237 nm), Amlodipine Impurity E elutes with a relative retention time (RRT) of approximately 1.3 relative to the amlodipine peak (RRT 1.0), whereas Impurity D elutes at RRT ~0.5, Impurity F at RRT ~0.8, and Impurity A at RRT ~0.3 [1]. In an independently validated USP method, Related Compound E (Impurity E) exhibits a retention time of 8.8 min (RRT 1.2) with a USP resolution of 7.6, compared to RC D at 11.3 min (RRT 1.5, resolution 24.4) and RC F at 5.6 min (RRT 0.75, resolution 2.5) [2]. This distinct late-elution position of Impurity E among the specified impurities is consistent across both EP and USP compendial methods.
| Evidence Dimension | Relative retention time (RRT) vs. amlodipine under pharmacopoeial HPLC conditions |
|---|---|
| Target Compound Data | Amlodipine Impurity E: RRT ~1.3 (EP method); RT 8.8 min, RRT 1.2 (USP method) |
| Comparator Or Baseline | Impurity D: RRT ~0.5 (EP), RT 11.3 min, RRT 1.5 (USP); Impurity F: RRT ~0.8 (EP), RT 5.6 min, RRT 0.75 (USP); Amlodipine API: RRT 1.0 (both methods) |
| Quantified Difference | Impurity E elutes after the API (RRT >1.0), whereas Impurity D and F elute before the API (RRT 0.5 and 0.8 respectively); Impurity E is the latest-eluting specified impurity |
| Conditions | EP: C18, 0.25 m × 4.0 mm, 30 mmol/L ammonium acetate–methanol (30:70), 237 nm, 30 °C; USP: analogous validated HPLC method |
Why This Matters
The distinct late RRT of Impurity E (the only specified impurity with RRT >1.0) provides unambiguous peak identification, reducing the risk of misidentification with earlier-eluting impurities and enabling method selectivity validation per ICH Q2(R1).
- [1] European Pharmacopoeia / British Pharmacopoeia: Amlodipine Besilate monograph, Related Substances – Relative retention table: impurity D ~0.5, impurity F ~0.8, impurity E ~1.3. View Source
- [2] Table 1, Compound retention time and relative retention data for amlodipine and related compounds (USP method). PMC Article PMC10559668. View Source
